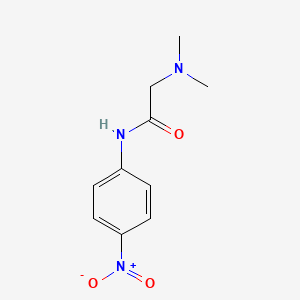

2-(dimethylamino)-N-(4-nitrophenyl)acetamide

CAS No.: 25786-08-7

Cat. No.: VC5162638

Molecular Formula: C10H13N3O3

Molecular Weight: 223.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25786-08-7 |

|---|---|

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 223.232 |

| IUPAC Name | 2-(dimethylamino)-N-(4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C10H13N3O3/c1-12(2)7-10(14)11-8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) |

| Standard InChI Key | RAUBZYQVBHPQPD-UHFFFAOYSA-N |

| SMILES | CN(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2-(Dimethylamino)-N-(4-nitrophenyl)acetamide features a planar acetamide core (CH₃CONH–) bonded to a 4-nitrophenyl group at the amide nitrogen and a dimethylamino group (–N(CH₃)₂) at the α-carbon of the acetyl unit. The nitrophenyl moiety introduces electron-withdrawing effects, while the dimethylamino group contributes basicity and steric bulk. X-ray crystallography of related compounds, such as N-(4-methoxy-3-nitrophenyl)acetamide, reveals near-coplanar arrangements of substituents with the aromatic ring, suggesting similar conformational stability in the title compound .

Table 1: Comparative Molecular Data for Acetamide Derivatives

Spectroscopic Features

While experimental spectral data for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide are scarce, inferences can be drawn from analogs:

-

IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and NO₂ asymmetric stretching (~1520 cm⁻¹) .

-

NMR: The dimethylamino group would produce a singlet at δ 2.2–2.5 ppm (¹H) and δ 40–45 ppm (¹³C), while the nitro group deshields adjacent aromatic protons to δ 8.0–8.5 ppm .

Synthesis and Optimization Strategies

Patent-Based Methodologies

A patented synthesis route for N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methyl-acetamide offers insights into potential pathways for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide. Key steps include:

-

Methylation: Use of methyl p-toluenesulfonate in acetonitrile with sodium hydroxide (1.1 equivalents) at 30°C .

-

Condensation: Reaction with NNDMF-DMA (2 equivalents) in toluene at 80°C, followed by precipitation with n-heptane .

Table 2: Optimized Reaction Conditions from Patent US8163903B2

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | Methyl p-toluenesulfonate | Acetonitrile | 30°C | 83% |

| Condensation | NNDMF-DMA | Toluene | 80°C | 99.7% purity |

Alternative Synthetic Routes

While the patent focuses on a fluorophenyl derivative, adapting this protocol for 4-nitrophenyl substrates may require:

-

Nitration: Introducing the nitro group prior to acetamide formation.

-

Solvent Optimization: Substituting toluene with polar aprotic solvents to enhance nitro group reactivity.

Physicochemical and Thermal Properties

Phase Behavior

The melting point of N-(4-nitrophenyl)acetamide is reported as 489.1 K (216°C) , suggesting that the dimethylamino variant may exhibit lower melting points due to reduced crystallinity from steric effects. Thermal stability studies are warranted to assess decomposition pathways.

Solubility and Stability

-

Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and acetamide groups.

-

Stability: Nitro compounds are generally stable but may degrade under strong reducing conditions or UV exposure.

Crystallographic and Material Science Applications

The near-planar structure of N-(4-methoxy-3-nitrophenyl)acetamide suggests that 2-(dimethylamino)-N-(4-nitrophenyl)acetamide could form ordered crystals suitable for X-ray diffraction studies. Such materials may find use in nonlinear optics or as ligands in coordination chemistry.

Comparative Analysis with Structural Analogs

Functional Group Effects

-

Nitro vs. Methoxy: Nitro groups increase electrophilicity, enhancing reactivity in substitution reactions compared to methoxy derivatives .

-

Dimethylamino vs. Methyl: The dimethylamino group’s basicity may improve solubility in acidic environments relative to N-methyl analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume